(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1788784-58-6
VCID: VC6221871
InChI: InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3
SMILES: CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Molecular Formula: C18H26ClN3O
Molecular Weight: 335.88

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone

CAS No.: 1788784-58-6

Cat. No.: VC6221871

Molecular Formula: C18H26ClN3O

Molecular Weight: 335.88

* For research use only. Not for human or veterinary use.

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone - 1788784-58-6

Specification

CAS No. 1788784-58-6
Molecular Formula C18H26ClN3O
Molecular Weight 335.88
IUPAC Name [3-(4-chlorophenyl)azepan-1-yl]-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H26ClN3O/c1-20-10-12-21(13-11-20)18(23)22-9-3-2-4-16(14-22)15-5-7-17(19)8-6-15/h5-8,16H,2-4,9-14H2,1H3
Standard InChI Key VIBCWYYEADHQOB-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

(3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring two heterocyclic moieties: a 3-(4-chlorophenyl)-substituted azepane ring and a 4-methylpiperazine group. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is substituted at the 3-position with a 4-chlorophenyl group, while the piperazine ring is methylated at the 4-position. The methanone bridge (-CO-) links these two components .

Molecular Formula: C18H24ClN3O\text{C}_{18}\text{H}_{24}\text{ClN}_3\text{O}
Molecular Weight: 333.86 g/mol
IUPAC Name: 3-(4-Chlorophenyl)azepan-1-ylmethanone

The compound’s structure is characterized by:

  • Azepane Core: A seven-membered ring with a nitrogen atom at position 1, substituted at position 3 with a 4-chlorophenyl group.

  • Piperazine Substituent: A six-membered diamine ring with a methyl group at position 4.

  • Methanone Linker: A carbonyl group connecting the azepane and piperazine rings.

Crystallographic data for analogous compounds reveal hydrogen-bonding interactions between nitrogen atoms and counterions (e.g., chloride), which stabilize the crystal lattice .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(4-methylpiperazin-1-yl)methanone likely involves multi-step N-alkylation and coupling reactions, as evidenced by similar protocols for related compounds :

  • Formation of the Azepane Intermediate:

    • 4-Chlorophenyl groups are introduced via Friedel-Crafts acylation or nucleophilic substitution onto an azepane precursor.

    • Example: Reacting 3-bromoazepane with 4-chlorophenylmagnesium bromide under Grignard conditions .

  • Methanone Bridge Installation:

    • Coupling the azepane intermediate with 4-methylpiperazine using a carbonylating agent (e.g., phosgene or carbonyldiimidazole) .

    • Alternative: Acyl chloride intermediates react with piperazine derivatives in the presence of a base (e.g., potassium carbonate) .

  • Purification and Crystallization:

    • Recrystallization from polar aprotic solvents (e.g., DMF or ethanol) yields the pure product .

Key Reaction Conditions:

  • Temperature: 323–373 K

  • Solvents: DMF, methanol, or glacial acetic acid

  • Catalysts: Potassium carbonate or triethylamine

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water due to hydrophobic aryl and heterocyclic groups .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments owing to the methanone and amine functionalities .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,650–1,680 cm1^{-1} (C=O stretch) and 3,385–3,390 cm1^{-1} (N-H stretch) .

  • 1^1H NMR: Distinct signals for aromatic protons (~7.2–7.4 ppm), azepane methylene groups (~1.6–2.3 ppm), and piperazine methyl groups (~2.2 ppm) .

Comparative Analysis of Analogous Compounds

CompoundStructure ModificationsBioactivity (IC50_{50})Key Reference
AzimilideFuran substituentAntiarrhythmic (Class III)
AKR1C3 Inhibitor (WO2018114672)Phenylsulfonyl groupAKR1C3 inhibition (nM)
MCF-7 Cytotoxic Agent4-CF3_3-C6_6H4_4 substituent59 μM (MCF-7)

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